molecular formula C₈H₇D₃N₂OS B1155152 Ethionamide Sulfoxide-d3

Ethionamide Sulfoxide-d3

Cat. No.: B1155152
M. Wt: 185.26
Attention: For research use only. Not for human or veterinary use.
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Description

Ethionamide Sulfoxide-d3 is the deuterated form of Ethionamide Sulfoxide, the primary active metabolite of the antitubercular drug Ethionamide. Ethionamide itself is a second-line thioamide antibiotic used to treat multidrug-resistant tuberculosis (MDR-TB) . Upon oral administration, Ethionamide undergoes extensive hepatic metabolism, forming Ethionamide Sulfoxide as a key intermediate. The deuterated version (Sulfoxide-d3) incorporates three deuterium atoms, typically replacing hydrogen at specific positions to study metabolic pathways, pharmacokinetics, or as an internal standard in analytical assays.

Properties

Molecular Formula

C₈H₇D₃N₂OS

Molecular Weight

185.26

Synonyms

2-Ethyl-4-pyridinecarbothioamide S-Oxide-d3;  2-Ethylthioisonicotinamide S-Oxide-d3;  Ethionamide-S-oxide-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Ethionamide Sulfoxide-d3 vs. Aldicarb Sulfoxide-d3
  • Application :

    • This compound : Likely used to study Ethionamide’s metabolism and interactions with Mycobacterium tuberculosis EthR (a transcriptional repressor targeted for boosting Ethionamide activity) .
    • Aldicarb Sulfoxide-d3 : A deuterated pesticide metabolite used to investigate glutathione-related enzyme modulation and cholinesterase inhibition in zebrafish (IC50 = 10 μM for ChE and CaE) .
  • Deuteration Impact :

    • Deuteration in both compounds enhances metabolic stability and traceability. However, Aldicarb Sulfoxide-d3’s deuteration directly influences its toxicological profile, whereas this compound’s deuteration may focus on optimizing pharmacokinetics for TB therapy .
This compound vs. Prochlorperazine Sulfoxide-d3
  • Application: Prochlorperazine Sulfoxide-d3: A deuterated metabolite of the antiemetic Prochlorperazine, used to study dopaminergic pathways and drug clearance .
  • Metabolic Fate :

    • Both compounds are sulfoxide metabolites, but Prochlorperazine Sulfoxide-d3 is pharmacologically inactive, while this compound retains antimycobacterial activity .

Pharmacokinetic and Pharmacodynamic Data

Parameter Ethionamide Sulfoxide Aldicarb Sulfoxide-d3 Prochlorperazine Sulfoxide-d3
Half-Life ~2–3 hours (tablet-dependent) Not reported Not reported
Metabolic Site Liver Liver (inferred) Liver
Bioactivity Active metabolite Cholinesterase inhibitor Inactive metabolite
Deuteration Purpose Metabolic tracing (inferred) Toxicological studies Pharmacokinetic profiling

Challenges in Development

  • This compound : Fragment-based EthR inhibitors designed to boost Ethionamide activity failed in macrophage models due to poor permeability across the mycobacterial cell envelope . This highlights a critical challenge for this compound in TB drug development: optimizing membrane penetration while retaining metabolic stability.
  • Aldicarb Sulfoxide-d3 : Demonstrates concentration-dependent enzyme inhibition but requires careful handling due to toxicity risks .

Q & A

Q. How can researchers balance open science principles with intellectual property constraints in this compound research?

  • Strategy : Publish methodology and negative results openly while patenting novel synthetic routes or formulations. Cite precedents from the NIH Guidelines on Research Tools .

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